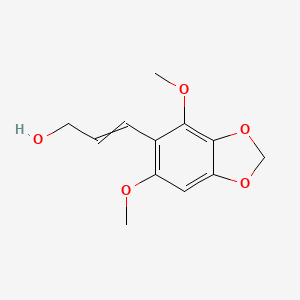
Pyridine, 2,2',2'',2'''-methanetetrayltetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is an organic compound with the chemical formula C11H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is known for its unique structure, which includes multiple pyridine rings connected through a central methanetetrayl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be synthesized through several methods. One common synthetic route involves the condensation reaction between pyridine and formaldehyde. This reaction typically occurs under acidic conditions, where pyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, leading to the formation of the desired compound .
Another method involves the oxidation of pyridine with methane formaldehyde. This reaction requires the presence of an oxidizing agent, such as hydrogen peroxide or a metal catalyst, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- often involves large-scale condensation reactions using pyridine and formaldehyde as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activity and other biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for many biological functions .
Comparaison Avec Des Composés Similaires
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic organic compound with a single nitrogen atom in the ring.
Picoline: Methyl-substituted derivatives of pyridine, including 2-picoline, 3-picoline, and 4-picoline.
Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.
Piperidine: A saturated heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is unique due to its multiple pyridine rings connected through a central methanetetrayl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
562104-55-6 |
|---|---|
Formule moléculaire |
C21H16N4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(tripyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C21H16N4/c1-5-13-22-17(9-1)21(18-10-2-6-14-23-18,19-11-3-7-15-24-19)20-12-4-8-16-25-20/h1-16H |
Clé InChI |
GYJQLOWXJUHSPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


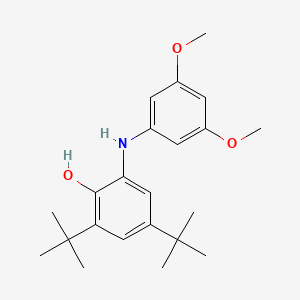
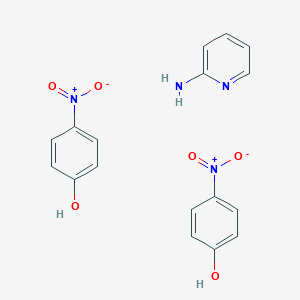
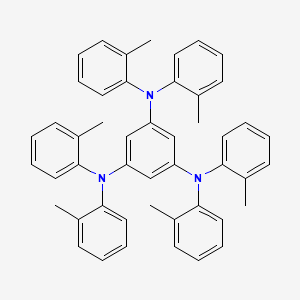
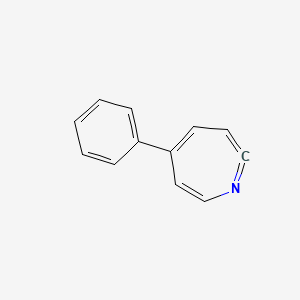
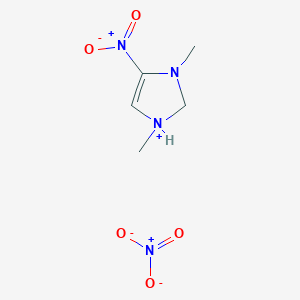

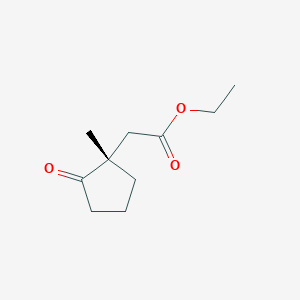
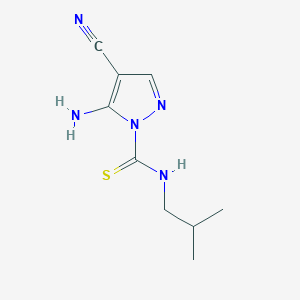
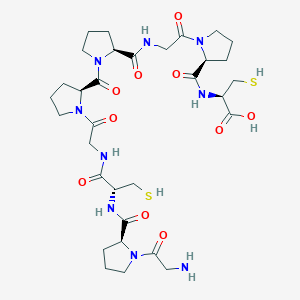
amino}phenol](/img/structure/B14216717.png)

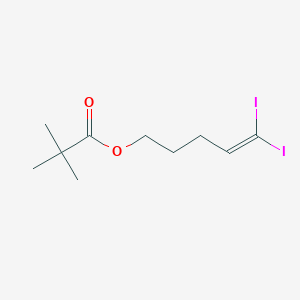
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
